molecular formula C15H15FN4O2S B2364495 N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021061-08-4

N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2364495
CAS No.: 1021061-08-4
M. Wt: 334.37
InChI Key: MHDXNLPYDRNBRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to yield the desired pyridazinone derivative . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects . For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Properties

IUPAC Name

N-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-2-13(21)18-12-7-8-15(20-19-12)23-9-14(22)17-11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,17,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDXNLPYDRNBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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